molecular formula C11H9BrO2 B017560 5-Bromo-7-ethyl-2-formyl-benzofuran CAS No. 137206-73-6

5-Bromo-7-ethyl-2-formyl-benzofuran

Cat. No.: B017560
CAS No.: 137206-73-6
M. Wt: 253.09 g/mol
InChI Key: QWORBQILFUGMSQ-UHFFFAOYSA-N
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Description

5-Bromo-7-ethyl-2-formyl-benzofuran is an organic compound with the molecular formula C11H9BrO2 and a molecular weight of 253.09 g/mol It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-ethyl-2-formyl-benzofuran typically involves the bromination of 7-ethyl-2-formyl-benzofuran. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-ethyl-2-formyl-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: 5-substituted-7-ethyl-2-formyl-benzofuran derivatives.

    Oxidation: 5-Bromo-7-ethyl-2-carboxybenzofuran.

    Reduction: 5-Bromo-7-ethyl-2-hydroxymethylbenzofuran.

Scientific Research Applications

5-Bromo-7-ethyl-2-formyl-benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-ethyl-2-formyl-benzofuran depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzofuran core provides a rigid scaffold that can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-formylbenzofuran: Lacks the ethyl group at the 7-position, which may affect its reactivity and biological activity.

    7-Ethyl-2-formylbenzofuran:

    5-Bromo-7-methyl-2-formylbenzofuran: Similar structure but with a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.

Uniqueness

5-Bromo-7-ethyl-2-formyl-benzofuran is unique due to the presence of both the bromine atom and the ethyl group, which can significantly impact its reactivity and interactions with biological targets. The combination of these substituents provides a distinct set of chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

5-bromo-7-ethyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-2-7-3-9(12)4-8-5-10(6-13)14-11(7)8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWORBQILFUGMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569343
Record name 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137206-73-6
Record name 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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